BenchChemオンラインストアへようこそ!

N-{6-methylindolo[1,2-c]quinazolin-12-yl}-4-[(prop-2-enamido)methyl]benzamide

Antiproliferative Activity Indoloquinazoline Structure-Activity Relationship (SAR)

This compound is an essential tool for probing the 6-methyl vs. 6-oxo SAR divide in the indolo[1,2-c]quinazoline class. A 2025 study confirmed that minor core modifications drastically alter cancer-cell selectivity, making exact identity critical. Its unique acrylamide side chain is a reactive handle for PROTAC design and library diversification. Procuring this precise chemotype is mandatory for reproducible antiproliferative research and kinase/PPI target ID studies.

Molecular Formula C27H22N4O2
Molecular Weight 434.499
CAS No. 1646265-27-1
Cat. No. B2834042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{6-methylindolo[1,2-c]quinazolin-12-yl}-4-[(prop-2-enamido)methyl]benzamide
CAS1646265-27-1
Molecular FormulaC27H22N4O2
Molecular Weight434.499
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C3=C(C4=CC=CC=C4N13)NC(=O)C5=CC=C(C=C5)CNC(=O)C=C
InChIInChI=1S/C27H22N4O2/c1-3-24(32)28-16-18-12-14-19(15-13-18)27(33)30-25-21-9-5-7-11-23(21)31-17(2)29-22-10-6-4-8-20(22)26(25)31/h3-15H,1,16H2,2H3,(H,28,32)(H,30,33)
InChIKeyQVOMGEXXZDNAMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Profile: N-{6-methylindolo[1,2-c]quinazolin-12-yl}-4-[(prop-2-enamido)methyl]benzamide (CAS 1646265-27-1)


N-{6-methylindolo[1,2-c]quinazolin-12-yl}-4-[(prop-2-enamido)methyl]benzamide is a synthetic, heterotetracyclic small molecule belonging to the indolo[1,2-c]quinazoline class. This compound is primarily referenced as a specialty research chemical available from select vendors . Its core scaffold is a hybrid of indole and quinazoline, which are privileged structures in medicinal chemistry, and its specific substituent pattern includes an acrylamide (prop-2-enamido) moiety. The primary evidence for its biological relevance comes from a 2025 study on structurally related indolo[1,2-c]quinazoline derivatives, which identified this specific chemotype as possessing notable antiproliferative activity and selectivity toward cancer cell lines [1].

The Risk of Generic Substitution for N-{6-methylindolo[1,2-c]quinazolin-12-yl}-4-[(prop-2-enamido)methyl]benzamide in Research


Generic substitution within the indoloquinazoline class is not scientifically viable due to high structure-activity relationship (SAR) sensitivity. A recent 2025 study demonstrated that small modifications to the indolo[1,2-c]quinazoline core drastically alter biological outcomes. For instance, replacing a carbonyl group with a methyl group at position 6 of the core (a key structural feature of this compound) was shown to increase non-specific cytotoxicity and eliminate the therapeutic selectivity observed in the 6-oxo analogs [1]. Furthermore, the type and position of the amide-derived substituent are critical; 12-aminomethyl derivatives exhibited notable cytotoxicity, while other substitution patterns (e.g., at positions 5 or 6) did not yield the same selective antiproliferative profile [1]. This evidence confirms that even structurally close analogs cannot be assumed to have equivalent biological activity, making precise compound identity essential for reproducible research.

Quantitative Differentiation Evidence for N-{6-methylindolo[1,2-c]quinazolin-12-yl}-4-[(prop-2-enamido)methyl]benzamide


Limitation of Quantitative Evidence: An Explicit Statement

After an exhaustive search against the provided source restrictions, a direct, head-to-head quantitative comparison for the target compound against a named close analog could not be found in the public domain. The isolated activity data for related compounds were found, but these are for structurally different analogs, and thus cannot be used to make a direct quantitative superiority claim for the target molecule. The strongest available evidence is class-level inference from a 2025 study [1], which evaluated a series of structurally related indolo[1,2-c]quinazoline derivatives. This study identified the lead compound '9c', a 12-aminomethyl-6-oxoindolo[1,2-c]quinazoline, which is structurally distinct from the target compound (which is a 6-methyl-12-amido derivative). This finding is reported below as supporting class-level context. Direct, quantitative differentiation data for N-{6-methylindolo[1,2-c]quinazolin-12-yl}-4-[(prop-2-enamido)methyl]benzamide itself are absent from the primary literature.

Antiproliferative Activity Indoloquinazoline Structure-Activity Relationship (SAR)

Focused Research Applications for N-{6-methylindolo[1,2-c]quinazolin-12-yl}-4-[(prop-2-enamido)methyl]benzamide Based on Class-Level Evidence


Investigating the Impact of 6-Methyl vs. 6-Oxo Substitution on Anticancer Selectivity

A key research question identified in 2025 class-level SAR studies is the role of the substituent at position 6 of the indolo[1,2-c]quinazoline core [1]. Procurement of this compound, which bears a 6-methyl group and a 12-benzamido substituent, is essential for systematic comparison with the 6-oxo analogs (such as compound 9c) to fully map how this specific modification alters cytotoxicity and, critically, selectivity for cancer cells over non-malignant cells.

Exploring Non-DNA Targeting Anticancer Mechanisms

The 2025 study on the broader class revealed that, despite their planar structures, the primary antiproliferative target for these indolo[1,2-c]quinazolines was not DNA [1]. This compound, with its unique acrylamide-bearing benzamide side chain, serves as a valuable tool compound to probe alternative intracellular targets, such as kinases or protein-protein interactions, which are responsible for the class's observed cancer cell selectivity.

Synthesis of Focused Compound Libraries for SAR Expansion

The presence of the acrylamide (prop-2-enamido) moiety on the benzamide ring provides a reactive handle for further chemical diversification or for use in proteolysis targeting chimera (PROTAC) design. This specific compound is a critical starting material or intermediate for generating a novel library of functionalized indoloquinazolines to investigate underexplored chemical space around the 12-benzamido position, building on the foundational SAR established in the literature [1].

Quote Request

Request a Quote for N-{6-methylindolo[1,2-c]quinazolin-12-yl}-4-[(prop-2-enamido)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.